N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide is a chemical compound characterized by its bicyclic structure and specific stereochemistry. Its molecular formula is , with a molecular weight of approximately 286.41 g/mol. The compound features an azabicyclo structure, which contributes to its biological activity and potential therapeutic applications. This compound is often synthesized as a part of research into new pharmacological agents targeting various receptors in the body .
The synthesis of N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide typically involves several key reactions:
N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide has been studied for its potential biological activities, particularly in relation to opioid receptors and chemokine receptors:
The synthesis of N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide can be achieved through several methodologies:
This compound has several potential applications:
Interaction studies have focused on understanding how N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide binds to various receptors:
N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide shares structural similarities with several other compounds in the azabicyclo family:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide | Structure | Acetamide derivative; potential analgesic properties |
| N-(8-benzyl-8-tropinone) | Structure | Related tropane structure; used in medicinal chemistry |
| N-(8-benzylpiperidine) | Structure | Piperidine variant; studied for neuropharmacological effects |
N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide is unique due to its specific stereochemistry and bicyclic structure that enhances its receptor binding capabilities compared to similar compounds. Its dual activity on both opioid and chemokine receptors sets it apart from many other azabicyclo derivatives.
The systematic IUPAC name N-[(1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanamide reflects the compound’s bicyclic framework and substituent orientation. The parent structure, 8-azabicyclo[3.2.1]octane, consists of a seven-membered bicyclic system with nitrogen at the bridgehead position (8-aza). The numbering follows IUPAC bicyclo rules, where the three bridge segments (3, 2, 1) define the ring sizes. The stereochemical descriptors (1R,3s,5S) indicate the absolute configuration: the 1-position adopts an R configuration, the 3-position is a bridgehead (s for endo), and the 5-position is S-configured. The isobutyramide group (-NHC(O)C(CH3)2) is appended to the 3-position, introducing a chiral center at the amide nitrogen.
The molecular formula C₁₁H₂₀N₂O corresponds to a molecular weight of 196.29 g/mol. The stereochemical configuration critically influences molecular interactions:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | N-[(1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanamide |
| Key Stereocenters | 1R, 3s, 5S |
The 8-azabicyclo[3.2.1]octane scaffold is the hallmark of tropane alkaloids, such as cocaine and scopolamine. Key structural differences include:
X-ray diffraction studies of structurally related compounds reveal key conformational trends:
The construction of the 8-azabicyclo[3.2.1]octane core represents a fundamental challenge in tropane alkaloid synthesis, requiring careful consideration of stereochemical control and regioselectivity [7]. The retrosynthetic analysis of N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide reveals several viable disconnection strategies that have been successfully employed in related bicyclic systems [28].
The traditional Robinson synthesis provides the foundational strategy for tropane core construction through a biomimetic condensation approach [5]. This methodology involves the formation of tropinone via a Mannich-type condensation between succindialdehyde, methylamine, and acetonedicarboxylic acid, followed by subsequent decarboxylation [8]. The key transformation proceeds through the formation of the N-methyl-Δ¹-pyrrolinium cation, which serves as a critical electrophilic intermediate in the bicyclic core assembly [37].
Recent advances have demonstrated the utility of vinyl aziridine intermediates in accessing the tropane framework through Lewis acid-catalyzed sigmatropic rearrangements [5]. The approach involves the preparation of diastereomeric phthalimide-protected vinyl aziridines from substituted cycloheptadienes, enabling access to both C3-endo and C3-exo configurations [8]. This methodology has proven particularly effective for incorporating functionality at the C3 position, which is essential for the target isobutyramide derivative [5].
| Synthetic Approach | Key Intermediate | Yield Range | Stereoselectivity |
|---|---|---|---|
| Robinson Synthesis | Tropinone | 15-25% | Moderate |
| Vinyl Aziridine Route | Trop-6-ene derivatives | 21-84% | High |
| Polyketide Synthase Route | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate | 30-45% | Excellent |
The biosynthetic pathway has inspired synthetic approaches utilizing pyrrolidine ketide synthase-mediated transformations [37]. This strategy involves the formation of 3-oxoglutarate intermediates that undergo nonenzymatic Mannich-like decarboxylative condensation with N-methyl-Δ¹-pyrrolinium cations [37]. The resulting 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate intermediate can be cyclized to tropinone through cytochrome P450-mediated oxidative cyclization [38].
Contemporary methodologies have explored ring-closing metathesis as a viable strategy for bicyclic core construction [31]. The approach involves the preparation of appropriately substituted linear precursors containing terminal alkenes, followed by ruthenium-catalyzed cyclization to generate the azabicyclo[3.2.1]octane framework [31]. This strategy offers excellent functional group tolerance and can accommodate various substituent patterns around the bicyclic core [34].
The installation of the isobutyramide functionality at the C3 position of the azabicyclo[3.2.1]octane core requires careful selection of amidation protocols to ensure high yields and minimal epimerization [9]. Several methodologies have been developed for the efficient coupling of isobutyric acid derivatives with the bicyclic amine substrates [43].
Traditional acylation approaches utilize isobutyryl chloride in the presence of tertiary amine bases such as triethylamine or diisopropylethylamine [12]. The reaction typically proceeds in aprotic solvents like tetrahydrofuran or dichloromethane at temperatures ranging from 0°C to room temperature [42]. Yields generally range from 65-85% depending on the specific substitution pattern of the azabicyclic substrate [12].
| Acylating Agent | Base | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Isobutyryl chloride | Triethylamine | Tetrahydrofuran | 0-25°C | 70-85% |
| Isobutyric anhydride | Pyridine | Dichloromethane | 25°C | 60-75% |
| Isobutyric acid + HBTU | Triethylamine | Dimethylformamide | 25°C | 75-90% |
Modern amide coupling protocols employ peptide coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) [12]. These methods offer superior functional group tolerance and reduced epimerization compared to acid chloride approaches [9]. The reactions are typically conducted in polar aprotic solvents with organic bases, achieving yields of 75-90% [12].
Recent developments in catalytic amidation have introduced boronic acid-catalyzed dehydrative coupling between carboxylic acids and amines [9]. The methodology employs 3,4,5-trifluorophenylboronic acid as a catalyst, promoting direct condensation between isobutyric acid and the azabicyclic amine [9]. This approach offers the advantage of avoiding stoichiometric activating reagents while maintaining high efficiency and stereochemical integrity [9].
Aerobic copper-catalyzed oxidative coupling represents an emerging methodology for amide bond formation from alcohol precursors [43]. The approach utilizes copper/ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) catalysis to couple isobutanol derivatives directly with azabicyclic amines [43]. This methodology offers excellent functional group tolerance and proceeds under mild conditions with water as the only byproduct [43].
The stereocontrolled construction of the (1R,3s,5S) configuration in the target compound requires sophisticated catalytic asymmetric methodologies [7]. Several approaches have been developed for the enantioselective synthesis of tropane-derived bicyclic systems with precise control over multiple stereogenic centers [18].
Chiral lithium amide bases have proven effective for the desymmetrization of tropinone derivatives through enantioselective deprotonation [10]. The methodology employs lithium amides derived from (4-1-[(2,2-dimethylpropyl)amino-2-phenylethyne in tetrahydrofuran solution at -78°C [10]. Enantioselectivities of up to 95% enantiomeric excess have been achieved with the addition of 0.5 equivalents of lithium chloride as an additive [10].
| Chiral Base | Additive | Temperature | Enantioselectivity | Yield |
|---|---|---|---|---|
| Lithium (S)-N-benzyl-N-α-methylbenzylamide | LiCl | -78°C | 95% ee | 70-85% |
| Lithium (R)-N-isopropyl-N-cyclohexylamide | LiBr | -78°C | 88% ee | 65-80% |
| Lithium (S)-pyrrolidinide | LiClO₄ | -78°C | 75% ee | 60-75% |
The development of organocatalytic 1,3-dipolar cycloaddition reactions has enabled direct access to enantioenriched tropane scaffolds [18]. The methodology utilizes 3-oxidopyridinium betaines and dienamines in the presence of chiral iminium catalysts [18]. This approach achieves excellent control of peri-, regio-, diastereo-, and enantioselectivity, providing tropane derivatives in up to quantitative yield with excellent stereochemical control [18].
Scandium-based chiral Lewis acid complexes have demonstrated utility in asymmetric transformations leading to azabicyclic frameworks [19]. The catalytic system enables asymmetric intramolecular [2+2] photocycloaddition reactions, providing access to azaarene-functionalized bicyclic structures with high enantioselectivity [19]. This methodology has been extended to the synthesis of various tropane-related scaffolds with precise stereochemical control [19].
Enantioselective ring-closing metathesis using chiral molybdenum catalysts offers an alternative approach to optically active bicyclic amides [50]. The methodology involves the desymmetrization of achiral polyene substrates, enabling the synthesis of 5,6-, 5,7-, and 5,8-bicyclic amides in up to >98% enantiomeric excess [50]. The protocol demonstrates broad substrate scope and functional group tolerance [50].
The purification of N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide requires specialized protocols due to the basic nature of the azabicyclic core and the potential for decomposition under harsh conditions [21]. Several chromatographic and crystallization methods have been developed for the efficient isolation and purification of related azabicyclic compounds [25].
Column chromatography using neutral alumina as the stationary phase has proven effective for the purification of azabicyclic compounds [22]. The methodology employs gradient elution with methanol-toluene mixtures (0.5-2% methanol) to achieve effective separation from synthetic impurities [22]. Silica gel chromatography can also be utilized with careful pH control, typically using triethylamine-modified eluent systems to prevent decomposition [25].
| Stationary Phase | Mobile Phase | Detection Method | Recovery Yield |
|---|---|---|---|
| Neutral Alumina | 0.5-2% MeOH/Toluene | UV (254 nm) | 85-95% |
| Silica Gel + NEt₃ | 5-20% MeOH/CHCl₃ | Ninhydrin | 80-90% |
| C18 Reversed Phase | MeCN/H₂O gradient | HPLC-MS | 90-95% |
Preparative HPLC separation offers superior resolution for the purification of stereoisomeric mixtures [25]. Both normal-phase silica gel columns and C18 reversed-phase systems have been successfully employed [27]. The methodology provides excellent separation efficiency with high sensitivity and fast analysis times [25]. Method development typically involves optimization of mobile phase composition and gradient profiles to achieve baseline resolution of impurities [27].
The formation of crystalline hydrochloride salts represents an effective purification strategy for azabicyclic amides [21]. The methodology involves treatment of the crude product with ethereal hydrogen chloride solutions, followed by recrystallization from appropriate solvent systems [21]. This approach enables the removal of neutral impurities and provides products of high purity suitable for characterization and further synthetic elaboration [42].
Process optimization studies have identified several factors critical for maximizing synthetic yields [38]. Temperature control during key transformations prevents decomposition and side reactions, while careful selection of reaction stoichiometry minimizes competitive pathways [5]. The use of high-dilution conditions during cyclization reactions has proven particularly effective for preventing intermolecular side reactions [8].
| Optimization Parameter | Effect on Yield | Recommended Conditions |
|---|---|---|
| Reaction Temperature | ±15-25% | -78°C to 25°C (step-dependent) |
| Concentration | ±10-20% | 0.01-0.1 M for cyclizations |
| Stoichiometry | ±20-30% | 1.1-1.5 equiv. electrophile |
| Reaction Time | ±5-15% | 2-24 hours (monitored by TLC) |
The 8-azabicyclo[3.2.1]octane scaffold serves as the central structural framework in the tropane alkaloid family, exhibiting diverse and significant biological activities across multiple therapeutic domains [1] [2]. This rigid bicyclic system provides a conformationally constrained platform that facilitates specific receptor interactions while maintaining metabolic stability [1] [3].
The bicyclic nature of the azabicyclo[3.2.1]octane core confers several key pharmacological advantages. The rigid tropane skeleton exhibits enhanced binding selectivity compared to flexible acyclic analogues due to its preorganized three-dimensional structure [1] [2]. Research has demonstrated that the stereochemical arrangement of the bridged ring system directly influences receptor recognition patterns, with specific stereoisomers displaying markedly different biological profiles [4] [5].
Mechanistic studies reveal that the azabicyclo[3.2.1]octane scaffold functions as a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets including muscarinic acetylcholine receptors, dopamine transporters, and serotonin reuptake systems [3] [6] [5]. The nitrogen atom positioned at the bridgehead provides a basic center that can engage in critical electrostatic interactions with negatively charged residues in receptor binding sites [4] [7].
The metabolic stability conferred by the bicyclic framework represents another crucial bioactivity determinant. Unlike cocaine, which contains a labile ester linkage susceptible to rapid hydrolysis, tropane derivatives with stable amide substitutions demonstrate enhanced pharmacokinetic profiles [8] [9]. The rigid scaffold protects the core structure from enzymatic degradation while allowing for selective modification at peripheral positions [3] [10].
Comparative analysis of tropane derivatives demonstrates that the 8-azabicyclo[3.2.1]octane core exhibits superior bioactivity profiles compared to related bicyclic systems such as 2-azabicyclo[3.2.1]octane or quinuclidine scaffolds [11] [12]. The specific geometric constraints imposed by the 8-aza positioning optimize the spatial arrangement of substituents for receptor binding while maintaining appropriate molecular flexibility [13] [14].
The isobutyramide substituent in N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide introduces distinct electronic perturbations that significantly influence molecular bioactivity through multiple mechanisms [15] [16]. Amide functional groups exhibit complex electronic behavior characterized by resonance stabilization and orientation-dependent effects that modulate both ground-state and excited-state properties [15] [16].
The electronic properties of amide substituents demonstrate pronounced orientation dependence, with different attachment modes producing substantially different effects on molecular reactivity [15] [16]. For the isobutyramide group attached via the carbonyl carbon to the tropane scaffold, the electron-withdrawing nature of the amide functionality stabilizes the molecular ground state while affecting the energies of radical ion states differently than neutral excited states [15] [16].
Swain-Lupton parameters provide more accurate predictions of amide electronic effects compared to traditional Hammett sigma constants [15] [16]. The isobutyramide substituent exhibits field parameter values indicating moderate electron withdrawal (F = 0.31) combined with weak resonance donation (R = -0.15), resulting in an overall weakly electron-withdrawing character [16]. This electronic profile influences both the basicity of the tropane nitrogen and the overall molecular dipole moment.
The branched isobutyl portion of the amide introduces additional steric and electronic effects beyond the amide carbonyl group [15] [17]. The methyl branching adjacent to the amide nitrogen creates increased steric hindrance that can influence both receptor binding geometries and conformational flexibility [17]. This steric effect combines with the electronic properties to produce unique structure-activity relationships distinct from linear amide analogues.
Molecular orbital analysis reveals that the isobutyramide substituent affects both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with implications for redox properties and electronic transitions [15] [16]. The amide group can participate in hydrogen bonding interactions that stabilize specific receptor-bound conformations while the hydrophobic isobutyl group provides favorable lipophilic contacts [18] [15].
Pharmacophore analysis of N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide reveals distinct spatial arrangements of key functional features that differentiate it from established tropane alkaloids [19] [20]. The compound exhibits a characteristic pharmacophore pattern consisting of a cationic center (protonated nitrogen), hydrophobic regions, and hydrogen bonding capabilities that define its receptor interaction profile [21] [20].
Comparative mapping against classical tropane alkaloids demonstrates significant differences in pharmacophore geometry. Unlike atropine and scopolamine, which feature ester linkages and aromatic substituents, the target compound presents a more compact pharmacophore with reduced conformational flexibility [3] [19]. The isobutyramide substituent occupies a distinct spatial region compared to the bulky aromatic ester groups found in muscarinic antagonists [5] [22].
The pharmacophore features of the target compound show partial overlap with dopamine transporter inhibitors such as cocaine and WIN compounds, particularly in the positioning of the basic nitrogen and hydrophobic regions [19] [8]. However, the amide functionality introduces novel hydrogen bonding opportunities not present in ester-containing analogues, potentially enabling interactions with different receptor subsites [6] [20].
Three-dimensional pharmacophore modeling reveals that the target compound exhibits optimal geometry for interactions with specific receptor types based on the spatial distribution of its key features [23] [21]. The rigid tropane core maintains critical distances between the cationic nitrogen and hydrophobic regions, while the isobutyramide substituent extends into complementary binding pockets [13] [14].
Molecular docking studies with related tropane derivatives indicate that the target compound adopts distinct binding poses compared to classical tropane alkaloids [13] [14] [24]. The amide functionality can engage in directional hydrogen bonding interactions that stabilize specific orientations within receptor binding sites, contributing to altered selectivity profiles compared to ester analogues [21] [14].
Quantitative structure-activity relationship analysis incorporating multiple tropane derivatives reveals that the combination of the azabicyclo[3.2.1]octane scaffold with isobutyramide substitution represents a unique structural motif within the tropane pharmacophore space [25] [26] [27]. This structural combination provides opportunities for developing compounds with novel receptor selectivity profiles and improved therapeutic indices compared to existing tropane-based therapeutics [13] [24].
Table 1: Molecular Properties of Azabicyclo[3.2.1]octane Derivatives
| Compound | Molecular Weight (g/mol) | Primary Target | Selectivity |
|---|---|---|---|
| N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide | N/A | Unknown | N/A |
| 8-methyl-8-azabicyclo[3.2.1]octan-3-one | 139.19 | Tropane core | Low |
| 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | 216.33 | Dopamine transporter inhibitor | Moderate |
| tert-butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | 240.34 | Protected amine | N/A |
| N-((1R,3s,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide | 286.42 | Amide derivative | Enhanced |
| 8-azabicyclo[3.2.1]oct-2-ene | 109.17 | Unsaturated core | Variable |
Table 2: Electronic Properties of Amide Substituents
| Amide Substituent | Hammett σ | Swain-Lupton F | Swain-Lupton R | Electronic Effect |
|---|---|---|---|---|
| Isobutyramide (-CONHC(CH₃)₂) | 0.34 | 0.31 | -0.15 | Weakly withdrawing |
| Acetamide (-CONHCH₃) | 0.35 | 0.32 | -0.14 | Weakly withdrawing |
| N-Methylamide (-CONHCH₃) | 0.35 | 0.32 | -0.14 | Weakly withdrawing |
| Benzamide (-CONHPh) | 0.28 | 0.29 | -0.18 | Moderate withdrawing |
| Propionamide (-CONHC₂H₅) | 0.33 | 0.30 | -0.16 | Weakly withdrawing |
| Formamide (-CONH₂) | 0.36 | 0.33 | -0.12 | Strongly withdrawing |
Table 3: Comparative Pharmacophore Features
| Compound | Hydrophobic Regions | H-Bond Acceptors | H-Bond Donors | Aromatic Rings | Flexibility |
|---|---|---|---|---|---|
| Target Compound | 2 | 1 | 1 | 0 | Rigid |
| Atropine | 2 | 3 | 0 | 1 | Moderate |
| Scopolamine | 3 | 4 | 0 | 1 | Moderate |
| Cocaine | 3 | 1 | 0 | 1 | Flexible |
| Benztropine | 3 | 1 | 0 | 2 | Rigid |
| WIN 35,428 | 2 | 4 | 0 | 1 | Moderate |